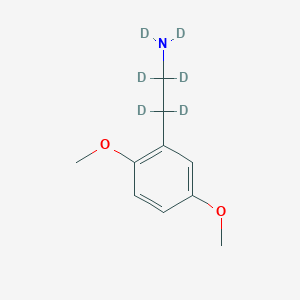
2,5-Dimethoxyphenethylamine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxyphenethylamine-d6 is a deuterated analog of 2,5-Dimethoxyphenethylamine, a compound belonging to the phenethylamine class. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 5, and an ethylamine chain at position 1. The deuterium atoms replace the hydrogen atoms in the ethylamine chain, making it useful in various scientific research applications due to its stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethylamine-d6 typically involves the following steps:
Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Industrial Production Methods: Industrial production of this compound involves catalytic hydrogenation of 2-(2,5-dimethoxyphenyl)nitroethylene using supported catalysts such as ruthenium on carbon (Ru/C) or a combination of ruthenium and palladium on carbon (Ru-Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenethylamine derivatives.
Substitution: Halogenated or nitrated phenethylamine derivatives.
科学的研究の応用
2,5-Dimethoxyphenethylamine-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various psychoactive substances and designer drugs.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: Research on its potential therapeutic effects and toxicity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Dimethoxyphenethylamine-d6 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, including changes in mood, perception, and cognition .
類似化合物との比較
- 2,5-Dimethoxyphenethylamine (2C-H)
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylphenethylamine (2C-D)
Comparison: 2,5-Dimethoxyphenethylamine-d6 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling advantages. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying metabolic pathways .
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
187.27 g/mol |
IUPAC名 |
N,N,1,1,2,2-hexadeuterio-2-(2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i5D2,6D2/hD2 |
InChIキー |
WNCUVUUEJZEATP-JGYJCWKTSA-N |
異性体SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)OC)OC)C([2H])([2H])N([2H])[2H] |
正規SMILES |
COC1=CC(=C(C=C1)OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)

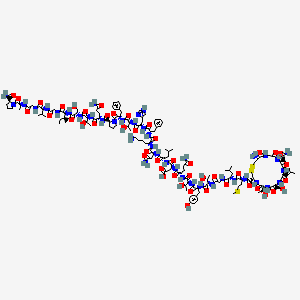

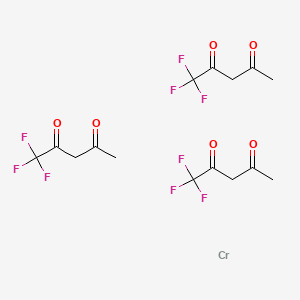
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

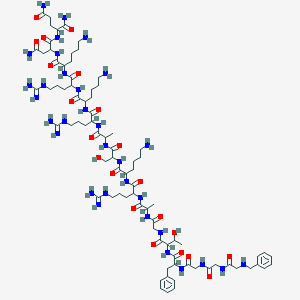
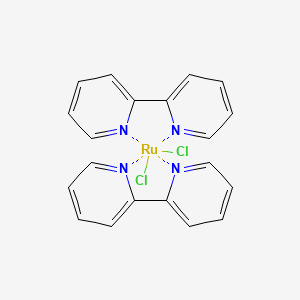
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
